![molecular formula C13H8Cl2N2OS B2492444 2-(氯甲基)-6-(4-氯苯基)-3H,4H-噻吩[3,2-d]嘧啶-4-酮 CAS No. 851398-76-0](/img/no-structure.png)

2-(氯甲基)-6-(4-氯苯基)-3H,4H-噻吩[3,2-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

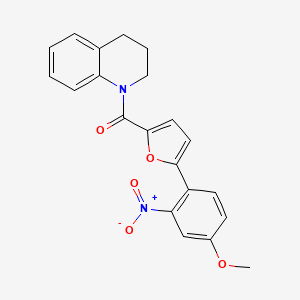

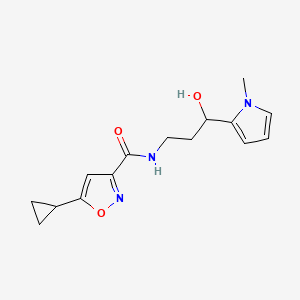

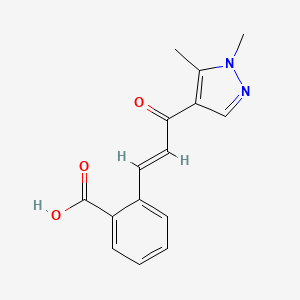

The compound "2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one" is part of the thieno[3,2-d]pyrimidin-4-one family, which is known for its significance in pharmacological research due to its diverse biological activities. This analysis covers its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-one derivatives has been achieved through various methods, including microwave-assisted synthesis and catalytic four-component reactions. For example, a two-minute microwave irradiation has been reported to allow the efficient transformation of 2-aminothiophene-3-carboxylic acid derivatives into thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative under microwave irradiation (Hesse, Perspicace, & Kirsch, 2007). Additionally, a green approach via a catalytic four-component reaction using ketone, ethyl cyanoacetate, S8, and formamide has been reported, characterized by step economy and easy purification (Shi et al., 2018).

Molecular Structure Analysis

Structural analysis through X-ray crystallography has confirmed the configurations of thieno[3,2-d]pyrimidin-4-one derivatives. For instance, the structure of 2-(4-chlorophenoxy)-3-(4-chlorophenyl)-5,8,9-trimethylthieno[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-4(3H)-one was confirmed, showcasing the typical features of the thieno[3,2-d]pyrimidin-4-one scaffold (Liu, He, & Ding, 2007).

Chemical Reactions and Properties

The reactivity of thieno[3,2-d]pyrimidin-4-one derivatives towards various chemical reactions has been explored. For example, the condensation of 2,3-dimethyl- and other substituted derivatives with aromatic aldehydes has been investigated, demonstrating their potential for functionalization and diversification (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Physical Properties Analysis

Thieno[3,2-d]pyrimidin-4-one compounds exhibit distinct physical properties, including crystal structures and melting points, as determined by spectroscopic and crystallographic analyses. The characterization of these compounds often includes FTIR, UV-Vis, and NMR spectroscopy, providing insights into their stability and structural integrity (Parveen et al., 2019).

Chemical Properties Analysis

The chemical properties of thieno[3,2-d]pyrimidin-4-one derivatives, such as reactivity, chemical stability, and potential for further functionalization, have been studied extensively. These properties are influenced by the electronic nature of the thienopyrimidinone core and its substituents, affecting their interactions with various reagents and their behavior in different chemical environments (Liu et al., 2006).

科学研究应用

合成和生物活性

用于生物活性衍生物的合成:该化合物已被用作合成具有生物活性的各种衍生物的前体。例如,Ashalatha等人(2007年)从类似的噻吩[3,2-d]嘧啶-4-酮化合物(Ashalatha, Narayana, Vijaya Raj, & Suchetha Kumari, 2007)合成了显示抗炎、中枢神经系统抑制和抗菌活性的衍生物。

微波辐射参与的合成:Hesse、Perspicace和Kirsch(2007年)利用微波辐射高效合成了2-氨基噻吩-3-羧酸衍生物,这些衍生物来自类似的噻吩[3,2-d]嘧啶-4-酮,展示了杂环化学中的一种新方法(Hesse, Perspicace, & Kirsch, 2007)。

抗菌和抗炎应用:Tolba、Kamal El‐Dean、Ahmed和Hassanien(2018年)发现噻吩[2,3-d]嘧啶衍生物表现出显著的抗菌和抗炎活性,暗示了潜在的治疗应用(Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018)。

4-氯噻吩[3,2-d]嘧啶的合成:蔡德教(2011年)描述了一种新颖的合成策略,用于4-氯噻吩[3,2-d]嘧啶的合成,这是一种密切相关的化合物,可以为2-(氯甲基)-6-(4-氯苯基)-3H,4H-噻吩[3,2-d]嘧啶-4-酮的合成提供见解(Cai Dejiao, 2011)。

抗肿瘤衍生物的合成:该化合物已被用于合成具有显著抗肿瘤活性的噻吩[3,2-d]嘧啶和噻唑嘧啶衍生物,如Hafez和El-Gazzar(2017年)所报道(Hafez & El-Gazzar, 2017)。

化学合成进展

微波辅助合成:Prasad、Raziya和Kishore(2007年)探索了涉及2-(氯甲基)-6-(4-氯苯基)-3H,4H-噻吩[3,2-d]嘧啶-4-酮的微波辅助合成,表明了相关化合物的高效合成方法(Prasad, Raziya, & Kishore, 2007)。

新的合成策略:Djekou、Gellis、El-Kashef和Vanelle(2006年)报道了类似噻吩[3,2-d]嘧啶-4-酮在微波辐射下的反应性,为新的合成途径提供了宝贵的见解(Djekou, Gellis, El-Kashef, & Vanelle, 2006)。

新衍生物的合成:刘、何和丁(2007年)合成了新的噻吩[3,2-d]嘧啶-4-酮衍生物,展示了该化合物在形成复杂杂环结构方面的多功能性(Liu, He, & Ding, 2007)。

抗菌支架:Hafez、El-Gazzar和Zaki(2016年)从6ʹ-(4-氯苯基)-螺[cyclohexane-1,2ʹ-噻吩[3,2-d]嘧啶-4ʹ(1ʹH)-酮合成了新的螺环化合物,具有显著的抗菌活性,突显了这些化合物的药用潜力(Hafez, El-Gazzar, & Zaki, 2016)。

合成中的环化策略:Pokhodylo、Shyyka、Matiychuk和Obushak(2015年)开发了一种合成噻吩[2,3-d]嘧啶-4(3H)-酮的方法,这种方法可能适用于2-(氯甲基)-6-(4-氯苯基)-3H,4H-噻吩[3,2-d]嘧啶-4-酮的合成(Pokhodylo, Shyyka, Matiychuk, & Obushak, 2015)。

作用机制

The mechanism of action of these compounds can vary depending on their specific structure and the biological target. For instance, a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one scaffold exhibited significant inhibitory activity against phosphodiesterase 10A (PDE10A), a potential therapeutic target for the treatment of several neurodegenerative disorders .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves the reaction of 4-chlorobenzaldehyde with thiourea to form 2-(4-chlorophenyl)thioacetamide, which is then reacted with chloroacetic acid to form 2-(chloromethyl)-6-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4-one. This compound is then oxidized to form the final product, 2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one.", "Starting Materials": [ "4-chlorobenzaldehyde", "thiourea", "chloroacetic acid", "sodium hydroxide", "acetic acid", "hydrogen peroxide", "ethanol" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with thiourea in ethanol to form 2-(4-chlorophenyl)thioacetamide.", "Step 2: 2-(4-chlorophenyl)thioacetamide is reacted with chloroacetic acid in the presence of sodium hydroxide and acetic acid to form 2-(chloromethyl)-6-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4-one.", "Step 3: 2-(chloromethyl)-6-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4-one is oxidized with hydrogen peroxide in acetic acid to form 2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one." ] } | |

CAS 编号 |

851398-76-0 |

产品名称 |

2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one |

分子式 |

C13H8Cl2N2OS |

分子量 |

311.18 |

IUPAC 名称 |

2-(chloromethyl)-6-(4-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C13H8Cl2N2OS/c14-6-11-16-9-5-10(19-12(9)13(18)17-11)7-1-3-8(15)4-2-7/h1-5H,6H2,(H,16,17,18) |

InChI 键 |

KXALOVOFOCKYSD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC(=N3)CCl)Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-{2-cyclopropyl-2-[(2-fluoropyridin-4-yl)formamido]propyl}carbamate](/img/structure/B2492367.png)

![8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one](/img/structure/B2492373.png)

![[(E)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] benzoate](/img/structure/B2492376.png)

![N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2492377.png)

![4-amino-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-N-isopropylisothiazole-3-carboxamide](/img/structure/B2492384.png)